molecular formula C14H21ClN2 B13662055 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B13662055
M. Wt: 252.78 g/mol
InChI Key: ORZBWLTZKAYDJF-UHFFFAOYSA-N
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Description

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is a chemical compound with the molecular formula C14H20N2·HCl. It is a derivative of pyrrolopyridine and is known for its unique structural properties. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride typically involves the hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. The reaction is carried out under high pressure and temperature conditions using a palladium catalyst. The hydrogenation process results in the formation of the octahydro derivative, which is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous hydrogenation systems to ensure efficient conversion. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of substituted pyrrolopyridine derivatives.

Scientific Research Applications

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-1H-octahydropyrrolo[3,4-b]pyridine
  • 6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione

Uniqueness

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;hydrochloride

InChI

InChI=1S/C14H20N2.ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;/h1-3,5-6,13-15H,4,7-11H2;1H

InChI Key

ORZBWLTZKAYDJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl

Origin of Product

United States

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